
Chloro(dimethyl)silanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)silanecarbonitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)silanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silane derivatives.
Addition Reactions: The carbonitrile group can participate in addition reactions with nucleophiles, such as amines, to form imine derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen chloride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines.
Catalysts: Such as Lewis acids or bases to facilitate the reaction.
Solvents: Such as dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from reactions involving this compound include various silane derivatives, imines, and silanols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)silanecarbonitrile has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: The compound is used in the development of novel biomolecules and pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of chloro(dimethyl)silanecarbonitrile involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions lead to the formation of new chemical bonds and the generation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the carbonitrile group.
Chloromethyl(dimethyl)silane: Contains a chloromethyl group instead of a carbonitrile group.
Trimethylsilyl Chloride: Contains three methyl groups and a chlorine atom, but no carbonitrile group.
Uniqueness
Chloro(dimethyl)silanecarbonitrile is unique due to the presence of both a chlorine atom and a carbonitrile group bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
23864-05-3 |
|---|---|
Molekularformel |
C3H6ClNSi |
Molekulargewicht |
119.62 g/mol |
IUPAC-Name |
[chloro(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C3H6ClNSi/c1-6(2,4)3-5/h1-2H3 |
InChI-Schlüssel |
HFCJMKKUQUTSLC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
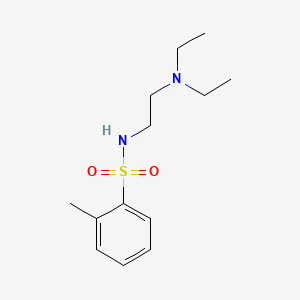
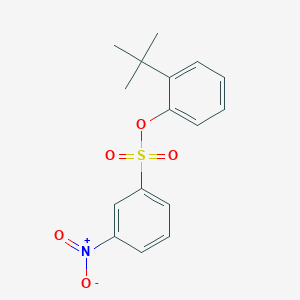

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
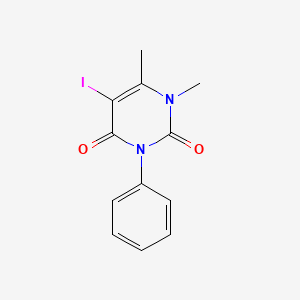
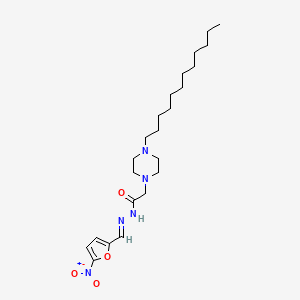
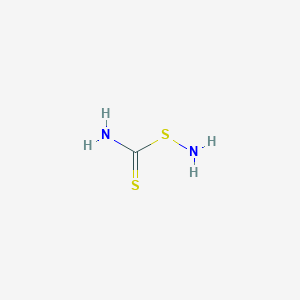
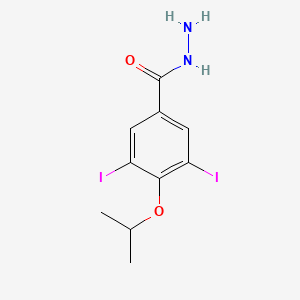
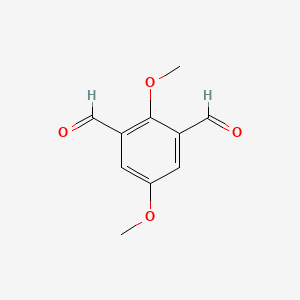

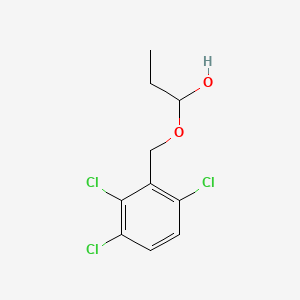

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
